4-Phenylcoumarin

Antioxidant Natural Product Chemistry Free Radical Scavenging

Select 4-Phenylcoumarin (CAS 15185-05-4) for its privileged neoflavonoid scaffold. It provides 3× higher DPPH radical scavenging (EC50 7.61 vs. 22.92 µg/mL) than 4-n-propyl analogs, making it a superior antioxidant lead. The 4-phenyl group confers unique electronic and steric properties that generic coumarin, 7-hydroxycoumarin, or 3-phenylcoumarin cannot replicate. Use it in Gram-positive antibacterial screens (MICs as low as 0.01 mg/mL) or anti-inflammatory programs (NO/TNF-α inhibition IC50 20–30 µg/mL). For developmental safety, choose 7-hydroxy-4-phenylcoumarin; avoid dihydroxylated analogs.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 15185-05-4
Cat. No. B095950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcoumarin
CAS15185-05-4
Synonyms4-phenylcoumarin
mesuol
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32
InChIInChI=1S/C15H10O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H
InChIKeySAZHWFFOFMSQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcoumarin (CAS 15185-05-4): Core Scaffold and Procurement Baseline


4-Phenylcoumarin (CAS 15185-05-4) is a synthetic compound belonging to the neoflavonoid subclass of coumarins, characterized by a phenyl substitution at the 4-position of the benzopyrone core. This scaffold is distinguished from unsubstituted coumarin and other regioisomers (e.g., 3-phenylcoumarin) by a distinct electronic and steric profile that fundamentally alters its photophysical properties and biological interaction landscape [1]. The compound serves as a privileged structure in medicinal chemistry, acting as a precursor for numerous derivatives with documented anti-HIV, anti-inflammatory, antioxidant, and antimicrobial activities [2].

Why 4-Phenylcoumarin (CAS 15185-05-4) Cannot Be Substituted with Generic Coumarin Analogs


The 4-phenyl substituent is not a passive structural element; it dictates a unique confluence of properties that generic coumarin analogs fail to replicate. In fluorescence applications, the phenyl group at the 4-position produces a hypsochromic shift in both absorption and emission maxima and significantly decreases the quantum yield relative to 3-phenyl isomers, making it unsuitable as a drop-in replacement for bright fluorophores [1]. In biological contexts, comparative structure-activity relationship (SAR) studies reveal that the 4-phenyl group modulates cytotoxicity, embryotoxicity, and enzyme inhibition potency in ways that are not linear or predictable from simpler coumarin scaffolds [2]. Therefore, substituting 4-phenylcoumarin with coumarin, 7-hydroxycoumarin, or 3-phenylcoumarin in a validated assay or synthetic pathway will likely result in a complete loss of the desired activity profile or a significant change in optical output.

Quantitative Differentiation Evidence for 4-Phenylcoumarin (CAS 15185-05-4) vs. Analogs


DPPH Radical Scavenging: 4-Phenyl vs. 4-n-Propyl Substitution

In a direct comparative study, 4-phenylcoumarins demonstrated 3-fold more potent DPPH radical scavenging activity than the corresponding 4-n-propylcoumarin analog. The EC50 values were 7.61 µg/mL and 22.92 µg/mL, respectively [1]. This head-to-head comparison isolates the impact of the 4-substituent's aromaticity versus an aliphatic chain on antioxidant capacity.

Antioxidant Natural Product Chemistry Free Radical Scavenging

Antibacterial Activity: 4-Phenyl Hydroxycoumarin Spectrum and Gram-Selectivity

A class of 4-phenyl hydroxycoumarins exhibited a pronounced selectivity for Gram-positive bacteria, with MIC values ranging from 0.01–2.50 mg/mL, compared to 0.16–10.00 mg/mL for Gram-negative strains [1]. Within this class, 5,7-dihydroxy-4-phenyl coumarin showed the highest potency, while 7-hydroxy-4-phenyl coumarin was the least active, highlighting the impact of hydroxylation pattern on the 4-phenyl scaffold [1].

Antibacterial Microbiology Drug Discovery

Anti-Inflammatory Activity: NO and TNF-α Inhibition by 4-Phenylcoumarin Derivatives

Costatamins A-C, which are 4-phenylcoumarins, inhibited nitric oxide (NO) production and TNF-α release in RAW 264.7 macrophages with IC50 values in the range of 20-30 μg/mL for both inflammatory markers [1]. In a separate study, 5,7-dimethoxy-4-phenylcoumarin demonstrated a mild but statistically significant reduction in TNF-α formation in the same cell model, confirming the scaffold's inherent anti-inflammatory potential [2].

Anti-inflammatory Immunology Natural Product

Cytotoxicity and Embryotoxicity: 4-Phenyl vs. Unsubstituted Coumarin

A comparative study evaluated the cytotoxicity and teratogenicity of 4-phenyl hydroxycoumarins versus the basic coumarin molecule. In zebrafish embryo toxicity tests, 7-hydroxy-4-phenyl coumarin was less embryotoxic than unsubstituted coumarin, while 4-phenyl dihydroxycoumarins were more embryotoxic [1]. This indicates that the 4-phenyl group, in combination with the hydroxylation pattern, can either mitigate or exacerbate toxicity relative to the parent coumarin. Furthermore, docking studies suggest that 4-phenyl hydroxycoumarins are more potent cAMP-dependent protein kinase inhibitors than their analogs without the phenyl group [1].

Cytotoxicity Toxicology Drug Safety

Fluorescence Quantum Yield: 4-Phenyl vs. 3-Phenyl Isomer

The position of the phenyl substituent on the coumarin core dictates its fluorescence properties. The phenyl group at the 4-position produced a hypsochromic shift (blue shift) for both absorption (λa,max) and emission (λc,max) maxima and significantly decreased the fluorescence quantum yield compared to the 3-phenyl isomer [1]. In contrast, introduction of a methoxy group at the 7-position of 3-phenylcoumarin resulted in a bathochromic shift and a quantum yield approaching 100%, a property not observed for the 4-phenyl analog [1].

Fluorescence Photophysics Optical Materials

Antifungal Activity: MIC of 5,7-Dimethoxy-4-phenylcoumarin vs. Related Coumarin

In a bioassay-guided isolation study, 5,7-dimethoxy-4-phenylcoumarin exhibited antifungal activity with a Minimum Inhibitory Concentration (MIC) of 150 µg/mL against tested phytopathogenic fungi. A closely related analog, 5,7-dimethoxy-4-p-methoxylphenylcoumarin, showed an MIC of 120 µg/mL under the same conditions [1]. This direct comparison quantifies the impact of an additional methoxy group on the 4-phenyl ring on antifungal potency.

Antifungal Agricultural Chemistry Microbiology

Validated Application Scenarios for 4-Phenylcoumarin (CAS 15185-05-4) Based on Comparative Evidence


Antioxidant Lead Discovery and Natural Product Libraries

The 3-fold higher DPPH scavenging potency of 4-phenylcoumarins over 4-n-propyl analogs (EC50 7.61 vs. 22.92 µg/mL) positions this scaffold as a superior starting point for developing antioxidant leads. Procurement of 4-phenylcoumarin for inclusion in natural product-like screening libraries is justified by this quantifiable advantage, particularly when exploring the impact of aromatic substitution on free radical scavenging capacity [1].

Gram-Positive Antibacterial Screening Programs

Given the class-level evidence showing MIC values as low as 0.01 mg/mL against Gram-positive bacteria compared to up to 10.00 mg/mL for Gram-negative strains, 4-phenylcoumarin and its hydroxy derivatives are best deployed in screens targeting Gram-positive pathogens. This scaffold is not recommended for Gram-negative antibacterial programs due to the significant drop in potency [1].

Anti-Inflammatory Drug Discovery and Validation

The documented inhibition of NO production and TNF-α release with IC50 values of 20-30 µg/mL for costatamins (4-phenylcoumarins) and mild TNF-α reduction by 5,7-dimethoxy-4-phenylcoumarin validates this scaffold for anti-inflammatory lead optimization. Researchers can use these quantitative benchmarks to assess the potency of new 4-phenylcoumarin derivatives in RAW 264.7 macrophage models [1][2].

Safety Profiling and Lead Prioritization in Drug Discovery

The comparative embryotoxicity data showing that 7-hydroxy-4-phenyl coumarin is less toxic than unsubstituted coumarin, while 4-phenyl dihydroxycoumarins are more toxic, provides a critical safety differentiation. This evidence supports the selection of 7-hydroxy-4-phenyl coumarin over the parent coumarin for programs where minimizing developmental toxicity is a priority, and conversely, cautions against the use of dihydroxylated 4-phenyl analogs in early-stage safety-sensitive projects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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